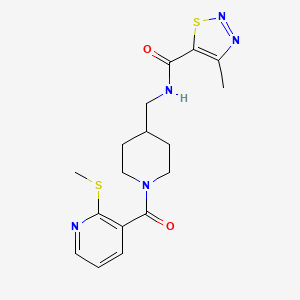

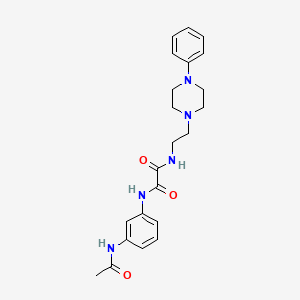

4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiadiazole ring might be formed through a cyclization reaction, while the carboxamide group could be introduced through a condensation reaction. The piperidine ring might be formed through a cyclization reaction as well, and the methylthio group could be introduced through a substitution reaction .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiadiazole ring might be able to participate in electrophilic substitution reactions .Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Compounds similar to 4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide have been investigated for their antimicrobial and antituberculosis activities. Studies on thiazole-aminopiperidine hybrid analogues reveal promising compounds with activity against Mycobacterium tuberculosis, showcasing their potential in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).

Anticancer Activity

Research on hybrid molecules containing heterocyclic rings similar to the structure of interest demonstrates significant anticancer properties. Novel compounds synthesized from thiosemicarbazides and thiadiazoles have shown potential as anticancer agents, highlighting the role of these structures in inhibiting cancer cell proliferation (S. Tiwari et al., 2017).

Herbicidal Activities

Studies on compounds incorporating thiazolyl and piperidyl motifs have explored their potential as herbicides. A series of novel piperidyl carboxamides and thiocarboxamides were synthesized, demonstrating moderate to good herbicidal activities. These findings suggest the compound's structural class could be useful in agricultural applications, particularly in designing new herbicides targeting specific plant proteases (De-jin Hu et al., 2009).

Antiviral and Antimicrobial Properties

Compounds featuring 1,3,4-thiadiazole and piperazine structures have been evaluated for their antiviral and antimicrobial activities. Notably, novel urea and thiourea derivatives doped with specific groups have shown promising activities against Tobacco mosaic virus (TMV) and various microbial strains, suggesting the potential of such compounds in antiviral and antimicrobial drug development (R. C. Krishna Reddy et al., 2013).

properties

IUPAC Name |

4-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S2/c1-11-14(26-21-20-11)15(23)19-10-12-5-8-22(9-6-12)17(24)13-4-3-7-18-16(13)25-2/h3-4,7,12H,5-6,8-10H2,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZBTYSEZHSSLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2371103.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)

![2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2371109.png)

![1-[4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2371114.png)

![Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2371116.png)

![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)

![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)